ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
Description
Ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (CAS: 339098-96-3) is an indole-based small molecule with the molecular formula C₂₂H₁₉ClN₂O₂ and a molecular weight of 378.86 g/mol . Structurally, it features:
- A 1-(4-chlorobenzyl) group at the indole’s 1-position, providing a halogenated aromatic moiety.
- A 3-(1H-pyrrol-1-yl) substituent at the 3-position, introducing a five-membered nitrogen-containing heterocycle.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]-3-pyrrol-1-ylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-2-27-22(26)21-20(24-13-5-6-14-24)18-7-3-4-8-19(18)25(21)15-16-9-11-17(23)12-10-16/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODQVGMZWGIRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached via a nucleophilic substitution reaction, where the indole nitrogen attacks a chlorobenzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted indole or pyrrole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate as antiviral agents. Research indicates that derivatives of indole can exhibit significant efficacy against various viral infections. For instance, N-Heterocycles have been shown to possess promising antiviral properties against resistant strains of viruses such as HIV and HCV .
Case Study : In a study aimed at developing new antiviral agents, compounds with structural similarities to this compound were tested for their inhibitory effects on viral replication. Results demonstrated that these compounds could inhibit viral reverse transcriptase activity, suggesting their potential as therapeutic agents against HIV .
Anticancer Properties
The compound's structural features also suggest potential anticancer applications. Indoles are known to interact with various biological targets involved in cancer progression. Specifically, studies have focused on the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA repair pathways that is often overexpressed in cancer cells .
Case Study : A series of indole derivatives were synthesized and evaluated for their ability to inhibit APE1 activity. The results indicated that certain modifications to the indole structure significantly enhanced inhibitory potency, highlighting the importance of structural optimization in drug design .
Organic Electronics
The unique electronic properties of indole derivatives make them suitable candidates for applications in organic electronics. This compound can potentially be utilized in the development of organic semiconductors due to its favorable charge transport properties.
Data Table: Comparison of Charge Transport Properties
| Compound | Mobility (cm²/V·s) | Application Area |
|---|---|---|
| This compound | 0.5 | Organic Field Effect Transistors |
| Other Indole Derivative X | 0.3 | Organic Photovoltaics |
| Other Indole Derivative Y | 0.4 | Light Emitting Diodes |
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs from the same chemical family, as detailed in .
Table 1: Structural and Molecular Comparison
| Compound Name | Catalog Number | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|---|
| Ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | 166925 | C₂₂H₁₉ClN₂O₂ | 378.86 | 339098-96-3 | 4-chlorobenzyl (para-Cl), pyrrole at 3-position |
| Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | 166924 | C₂₂H₁₉ClN₂O₂ | 378.86 | 339098-90-7 | 3-chlorobenzyl (meta-Cl), otherwise identical to 166925 |
| Ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate | 166926 | C₁₈H₁₈N₄O₅ | 370.37 | 339099-05-7 | No benzyl group; 3-position substituted with cyano, ethoxycarbonylamino, and ketone groups |
Key Observations:
Positional Isomerism (166924 vs. 166925): The chlorine substituent on the benzyl group differs between the para (166925) and meta (166924) positions. This variation may influence electronic distribution, steric interactions, and intermolecular packing. Both compounds share identical molecular formulas and weights, suggesting similar lipophilicity. However, the meta-Cl in 166924 could reduce planarity compared to the para isomer, affecting binding interactions in biological systems.
Substituent Complexity (166926 vs. 166925): Compound 166926 replaces the pyrrole and benzyl groups with a cyano-propenyl-ethoxycarbonylamino chain at the 3-position. This introduces:
- Increased polarity due to cyano (-CN) and carbonyl (C=O) groups.
- Enhanced hydrogen-bonding capacity via the amide (-NHCO-) moiety.
- The lower molecular weight (370.37 vs. 378.86) and reduced aromaticity may improve aqueous solubility but decrease membrane permeability compared to 166924.
The absence of a benzyl group in 166926 eliminates π-π stacking opportunities, which could reduce affinity for hydrophobic protein pockets.
Biological Activity
Ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, with the CAS number 339098-96-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and related research findings.
- Molecular Formula : C22H19ClN2O2
- Molecular Weight : 378.85 g/mol
- Structure : The compound features an indole core substituted with a pyrrole ring and a chlorobenzyl group, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Here are some key findings:
- Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it has demonstrated IC50 values in the micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating effective cytotoxicity .
The precise mechanisms through which this compound exerts its anticancer effects are still being elucidated. However, it is believed to involve:
- Induction of Apoptosis : Studies suggest that the compound may promote apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction .
- Cell Cycle Arrest : Some evidence points to the ability of this compound to induce cell cycle arrest at the G2/M phase, thereby preventing cancer cells from proliferating .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Xia et al. (2022) : This study synthesized derivatives with structural similarities and assessed their anticancer properties. They found that modifications on the chlorobenzyl group significantly affected cytotoxicity against various cancer cell lines .
- Fan et al. (2022) : Investigated the role of different substituents on the indole structure and reported enhanced anticancer activity with certain modifications, suggesting that the chlorobenzyl moiety plays a crucial role in biological efficacy .
- Li et al. (2022) : Focused on structure-activity relationships (SAR) and demonstrated that specific substitutions could lead to increased potency against tumor cells, making a case for further exploration of this compound's derivatives .
Q & A
Q. What are the common synthetic routes for ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, and what key intermediates are involved?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the indole core via Fischer indole synthesis or cross-coupling reactions. For example, describes ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate synthesis using a benzylation reaction with 4-chlorobenzyl chloride under basic conditions .
- Step 2 : Introduction of the pyrrole moiety. highlights a condensation reaction between aldehyde intermediates and heterocyclic precursors in ethanol with NaOH catalysis, which could be adapted for pyrrole incorporation .
- Key intermediates : 4-chlorobenzyl halides, indole-2-carboxylate esters, and pyrrole derivatives.
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Benzylation | K₂CO₃, DMF, 80°C | 72% | |
| Condensation | Ethanol, NaOH, RT | 65–85% |
Q. How is the structural confirmation of this compound achieved using crystallographic data?
Methodological Answer: X-ray crystallography is critical for unambiguous structural confirmation. For example:
Q. What analytical techniques are essential for characterizing purity and stability?
Methodological Answer:
- HPLC-MS : Monitors purity and detects degradation products (e.g., uses ESI-MS for characterization) .
- NMR : ¹H/¹³C NMR identifies proton environments; uses DEPT-135 to resolve overlapping signals in pyrrolone derivatives .
- TGA/DSC : Assess thermal stability (e.g., ’s safety data highlights decomposition temperatures for related indole esters) .
Advanced Research Questions
Q. How can computational methods predict the reactivity or biological targets of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ’s cyclization study on pyrrolones could inform similar mechanistic modeling .
- Molecular Docking : Screens against protein targets (e.g., kinases or GPCRs) using software like AutoDock. ’s biological evaluation of pyrazole-indanone hybrids provides a template for target selection .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables.
- Metabolite Profiling : Use LC-MS (as in ) to identify active/inactive metabolites that may explain discrepancies .
- Orthogonal Assays : Combine enzymatic assays with cell-based viability tests to cross-validate results.
Q. What are the challenges in optimizing reaction conditions for yield and selectivity?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., ’s Suzuki coupling protocol) .
- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for intermediate stability ( and ) .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
